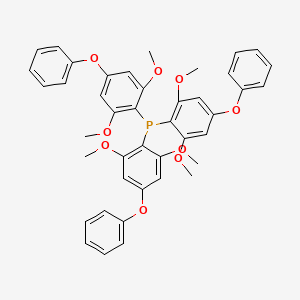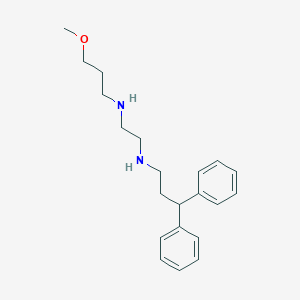
2-Methyl-2-undecyl-1,3-dioxan-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-undecyl-1,3-dioxan-5-OL is a chemical compound with the molecular formula C16H32O3 It belongs to the class of dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-undecyl-1,3-dioxan-5-OL typically involves the condensation of an aldehyde or ketone with a diol in the presence of an acid catalyst. One common method is the reaction of undecanal with 2-methyl-1,3-propanediol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The use of efficient separation techniques, such as distillation and chromatography, ensures the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-undecyl-1,3-dioxan-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-undecyl-1,3-dioxan-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-undecyl-1,3-dioxan-5-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-dioxan-5-OL: A similar compound with a shorter alkyl chain.
2,2-Dimethyl-1,3-dioxan-5-OL: Another dioxane derivative with two methyl groups at the 2-position.
Uniqueness
The longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
308818-12-4 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
2-methyl-2-undecyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(2)18-13-15(17)14-19-16/h15,17H,3-14H2,1-2H3 |
InChI-Schlüssel |
MXIPRCUFDSPZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1(OCC(CO1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)




![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)






![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
